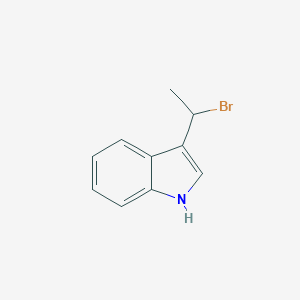

1H-Indole, 3-(1-bromoethyl)-

Description

Contextual Background of Indole (B1671886) Chemistry

Indole is an aromatic heterocyclic organic compound, characterized by a bicyclic structure where a six-membered benzene (B151609) ring is fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. chemeurope.com First isolated in the 19th century, the study of indole chemistry has since blossomed into a significant field of research. wikipedia.orgnumberanalytics.com The indole nucleus is a fundamental component of numerous naturally occurring molecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. chemeurope.comwikipedia.org

The unique electronic structure of indole, with its delocalized π-electrons, imparts it with aromatic character and makes it an electron-rich system. bhu.ac.in This property governs its reactivity, particularly its propensity to undergo electrophilic substitution, most favorably at the C-3 position of the pyrrole ring. chemeurope.combhu.ac.in This reactivity has made indole and its derivatives invaluable precursors in the synthesis of a wide array of complex molecules, finding applications in pharmaceuticals, materials science, and agriculture. numberanalytics.com The development of various synthetic methodologies, such as the Fischer indole synthesis, has further expanded the accessibility and diversity of indole-based compounds. bhu.ac.in

Significance of Halogenated Indole Derivatives in Contemporary Chemical Research

The introduction of halogen atoms into the indole structure gives rise to halogenated indole derivatives, a class of compounds with profound importance in modern chemical research. Halogenation can significantly alter the physicochemical properties of the parent indole molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes halogenated indoles crucial intermediates in organic synthesis and valuable scaffolds in drug discovery. researchgate.net

Many halogenated natural products exhibit potent biological activities. nih.gov In the context of indoles, bromination, in particular, has been shown to enhance the biological efficacy of certain marine natural products. nih.gov Enzymes known as halogenases can selectively introduce halogen atoms onto the indole ring, a process that is of great interest for biocatalytic applications. researchgate.net In synthetic chemistry, the halogen atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. The C-H halogenation of indoles is an active area of research, with efforts focused on developing efficient and regioselective methods. researchgate.net 3-(2-Bromoethyl)-1H-indole itself is a halogenated heterocyclic building block used in the synthesis of more complex molecules. sigmaaldrich.com

Structural Features and Precise Chemical Nomenclature of 3-(2-Bromoethyl)-1H-Indole

3-(2-Bromoethyl)-1H-indole is a specific derivative of indole where a 2-bromoethyl group is attached to the third carbon atom of the indole ring. lookchem.com Its precise chemical name according to IUPAC nomenclature is 3-(2-bromoethyl)-1H-indole. nih.gov The compound is also known by several synonyms, including 1-Bromo-2-(3-indolyl)ethane and 2-(3-Indolyl)ethyl bromide. sigmaaldrich.comlookchem.com

The molecular formula of 3-(2-Bromoethyl)-1H-indole is C₁₀H₁₀BrN. sigmaaldrich.com It has a molecular weight of approximately 224.10 g/mol . sigmaaldrich.comnih.gov Structurally, it consists of the planar indole ring system with a flexible ethyl bromide side chain. This side chain introduces a reactive site into the molecule due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. This reactivity makes 3-(2-Bromoethyl)-1H-indole a useful intermediate for synthesizing a variety of other indole derivatives. lookchem.comsigmaaldrich.com For instance, it is used in the synthesis of β-carboline derivatives and various aza-crown ethers. lookchem.comsigmaaldrich.com

Table 1: Chemical and Physical Properties of 3-(2-Bromoethyl)-1H-indole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrN | sigmaaldrich.comlookchem.com |

| Molecular Weight | 224.10 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Yellow Solid | lookchem.com |

| Melting Point | 97-99 °C | sigmaaldrich.comlookchem.com |

| Boiling Point | 343.5 °C at 760 mmHg | lookchem.com |

| Flash Point | 161.5 °C | lookchem.com |

| Density | 1.515 g/cm³ | lookchem.com |

| Solubility | Soluble in chloroform (B151607) | sigmaaldrich.comlookchem.com |

| CAS Number | 3389-21-7 | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-bromoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVULRWXJQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromoethyl 1h Indole

Direct Bromination Approaches

Direct bromination methods aim to introduce the bromoethyl group onto the indole (B1671886) scaffold in a single or few steps. However, these approaches must overcome challenges related to the reactivity of the indole nucleus, including controlling regioselectivity and preventing side reactions.

Bromination of Indole Derivatives with Ethylene (B1197577) Dibromide

The direct alkylation of indole with 1,2-dibromoethane (B42909) (ethylene dibromide) to form 3-(2-bromoethyl)-1H-indole is challenging. The indole ring possesses two nucleophilic sites: the N1-position and the C3-position. The reaction with alkyl halides can lead to a mixture of N-alkylated and C3-alkylated products. Furthermore, the newly formed 3-(2-bromoethyl)-1H-indole can potentially react further, leading to dimerization or polymerization. Achieving high selectivity for C3-alkylation with ethylene dibromide is often difficult, and this method is less commonly employed in favor of more controlled, precursor-based routes. researchgate.netnih.gov

Reactions Employing Phosphorus Tribromide (PBr₃) in Inert Solvents

A highly effective and common method for synthesizing 3-(2-bromoethyl)-1H-indole involves the treatment of its corresponding alcohol precursor, 3-indoleethanol (tryptophol), with phosphorus tribromide (PBr₃). prepchem.comvedantu.com This reaction proceeds via an SN2 mechanism, where the hydroxyl group of tryptophol (B1683683) is converted into a good leaving group by PBr₃, followed by displacement by a bromide ion. byjus.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent, such as diethyl ether or methylene (B1212753) chloride, at controlled temperatures to afford the desired product in good yields. prepchem.comchemicalbook.com This method avoids the carbocation rearrangements that can occur with other brominating agents like hydrobromic acid. byjus.com

A specific example involves the synthesis of a related derivative, where the hydroxyl group of 2-(5-methoxy-1H-indol-3-yl)ethanol is converted to the bromide. chemicalbook.com The reaction is performed in anhydrous diethyl ether at 0°C, demonstrating the mild conditions under which this transformation can be achieved. chemicalbook.com

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Indoleethanol (Tryptophol) | PBr₃ | Ether or Methylene Chloride | Inert atmosphere | General method | prepchem.com |

| 2-(5-Methoxy-1H-indol-3-yl)ethanol | PBr₃ | Anhydrous Diethyl Ether | 0°C, 12 h | 73.8% | chemicalbook.com |

Utilization of Triphenylphosphine (B44618) (Ph₃P) and Carbon Tetrabromide (CBr₄) for Bromination

The Appel reaction provides another mild and efficient route to 3-(2-bromoethyl)-1H-indole from 3-indoleethanol. wikipedia.orgorganic-chemistry.org This reaction utilizes a combination of triphenylphosphine (Ph₃P) and carbon tetrabromide (CBr₄). commonorganicchemistry.com The reaction proceeds through the formation of a phosphonium (B103445) salt from Ph₃P and CBr₄, which then activates the alcohol. Subsequent nucleophilic attack by the bromide ion in an SN2 fashion yields the desired alkyl bromide with inversion of configuration. organic-chemistry.orgnrochemistry.com The strong phosphorus-oxygen double bond formed in the by-product, triphenylphosphine oxide, is a key driving force for the reaction. wikipedia.org

A documented procedure details the reaction of 3-(2-hydroxyethyl)indole with triphenylphosphine and carbon tetrabromide in acetonitrile (B52724) at 0°C to room temperature, affording the product in high yield after chromatographic purification. mdma.ch

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-(2-Hydroxyethyl)indole (Tryptophol) | Ph₃P, CBr₄ | Acetonitrile | 0°C to room temperature, 18-20.5 h | 87% | mdma.ch |

Precursor-Based Synthetic Routes

Synthesizing 3-(2-bromoethyl)-1H-indole from a pre-functionalized precursor is often the preferred strategy, as it allows for greater control and higher yields.

Conversion of 3-Indoleethanol (Tryptophol)

The most prominent precursor for the synthesis of 3-(2-bromoethyl)-1H-indole is 3-indoleethanol, commonly known as tryptophol. chemsrc.comnih.gov This primary alcohol is readily converted to the target bromo-derivative using standard halogenating agents. The methods described previously, namely the use of phosphorus tribromide (Section 2.1.2) and the Appel reaction (Section 2.1.3), are premier examples of this synthetic strategy. prepchem.comcommonorganicchemistry.commdma.ch Both methods are valued for their mild conditions and high efficiency in converting the primary alcohol to the corresponding bromide without affecting the indole ring.

Side-Chain Bromination in Related Indole Scaffolds

The same synthetic principles used for the conversion of tryptophol can be applied to related indole scaffolds bearing a hydroxyethyl (B10761427) side chain. This allows for the synthesis of various substituted 3-(2-bromoethyl)-1H-indole derivatives. A clear example is the synthesis of 3-(2-bromoethyl)-5-methoxy-1H-indole. chemicalbook.com In this case, 2-(5-methoxy-1H-indol-3-yl)ethanol serves as the precursor, and it is effectively converted to the desired bromoethyl compound using phosphorus tribromide in diethyl ether. chemicalbook.com This demonstrates the robustness of the PBr₃ methodology for the side-chain bromination of more complex and electronically modified indole structures.

| Precursor | Product | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-(5-Methoxy-1H-indol-3-yl)ethanol | 3-(2-Bromoethyl)-5-methoxy-1H-indole | PBr₃ | Anhydrous Diethyl Ether | 73.8% | chemicalbook.com |

Mentioned Compounds

| Compound Name | CAS Number | Chemical Formula |

|---|---|---|

| 1H-Indole, 3-(2-bromoethyl)- | 3389-21-7 | C₁₀H₁₀BrN |

| Indole | 120-72-9 | C₈H₇N |

| 1,2-Dibromoethane (Ethylene Dibromide) | 106-93-4 | C₂H₄Br₂ |

| 3-Indoleethanol (Tryptophol) | 526-55-6 | C₁₀H₁₁NO |

| Phosphorus Tribromide | 7789-60-8 | PBr₃ |

| Diethyl Ether | 60-29-7 | C₄H₁₀O |

| Methylene Chloride | 75-09-2 | CH₂Cl₂ |

| 2-(5-Methoxy-1H-indol-3-yl)ethanol | 712-09-4 | C₁₁H₁₃NO₂ |

| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P |

| Carbon Tetrabromide | 558-13-4 | CBr₄ |

| Acetonitrile | 75-05-8 | C₂H₃N |

| Triphenylphosphine oxide | 791-28-6 | C₁₈H₁₅OP |

| 3-(2-Bromoethyl)-5-methoxy-1H-indole | 18334-96-8 | C₁₁H₁₂BrNO |

Optimization of Synthetic Reaction Conditions

Impact of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent is critical in the synthesis of indole derivatives. Different solvents can significantly affect reaction rates and product yields. For instance, in the synthesis of related 3-substituted indoles, various solvents have been employed, each with its own merits.

A common approach involves the use of aprotic polar solvents like tetrahydrofuran (B95107) (THF), which is often used in reactions involving organometallic reagents. orgsyn.org In one detailed procedure for a related compound, THF was distilled from sodium benzophenone (B1666685) ketyl immediately before use to ensure it was anhydrous, a crucial factor for the success of reactions involving butyllithium. orgsyn.org Other solvents, such as benzene (B151609), have also been utilized, sometimes in combination with co-solvents like N-methylpyrrolidinone, to facilitate specific transformations. The use of aqueous media has also been explored in the synthesis of 3-substituted indoles, often in conjunction with specific catalysts to promote the reaction in an environmentally friendly manner. nih.gov The solubility of reactants and intermediates in the chosen solvent system is paramount for achieving optimal reaction kinetics. For example, in the synthesis of 3-(2-bromoethyl)indole, chloroform (B151607) is noted as a suitable solvent for the final product. sigmaaldrich.com

| Solvent System | Reactants/Reaction Type | Observation | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Indole, Butyllithium, tert-Butyldimethylsilyl chloride, N-Bromosuccinimide | Serves as a suitable medium for the formation of N-protected 3-bromoindole. Must be anhydrous. | orgsyn.org |

| Benzene/N-methylpyrrolidinone | Bromide reactant, 4,4'-dimethoxybenzhydrol, p-toluenesulfonic acid | Used in a reflux reaction to produce a DMB protected 3-bromo indole derivative. | |

| Aqueous media | Aldehyde, malononitrile, indole | Used with Brønsted acid ionic liquid catalysts for high yields under mild conditions. | nih.gov |

| Ethanol | Indoles, aldehydes, malononitrile | Employed with alkaline-functionalized chitosan (B1678972) as a base catalyst at room temperature. | nih.gov |

| Water | Indoles, aryl halides | Utilized as a solvent in palladium-catalyzed C-H functionalization of indoles. | mdpi.com |

Temperature and Reaction Time Parameter Optimization

Temperature and reaction time are interdependent parameters that must be precisely controlled to maximize the yield of the desired product while minimizing the formation of byproducts. Many reactions in indole chemistry are conducted at very low temperatures to control reactivity and prevent undesired side reactions.

For example, the initial lithiation of N-protected indole is often carried out at -78°C using a dry ice/acetone bath. orgsyn.org Subsequent steps, such as the addition of electrophiles, may also be performed at this low temperature, followed by a gradual warming to room temperature. orgsyn.org The duration of these steps is also critical; for instance, stirring for a specific period, such as 2 hours in the dark at -78°C, is a common practice. orgsyn.org In other synthetic routes, reactions are conducted at elevated temperatures. For instance, a reflux in benzene for 24 hours was necessary for a particular transformation. The optimization of these parameters is often achieved through systematic experimentation, where the reaction is monitored over time at various temperatures to determine the optimal conditions. For some palladium-catalyzed reactions, a temperature of 110°C for 18 hours was found to be effective. nih.gov

| Reaction Step | Temperature | Reaction Time | Observation | Reference |

|---|---|---|---|---|

| Lithiation of N-protected indole | -78°C | 15 min after warming to -10°C | Low temperature controls reactivity of butyllithium. | orgsyn.org |

| Bromination with N-bromosuccinimide | -78°C, then warm to room temp. | 2 hours | Reaction is performed in the dark to prevent light-induced side reactions. | orgsyn.org |

| Protection of 3-bromo indole | Reflux | 24 hours | Elevated temperature is required to drive the reaction to completion. | |

| Palladium-catalyzed arylation | 110°C | 18 hours | Specific conditions for C-H functionalization. | nih.gov |

| Fischer indole synthesis | Room Temperature or Reflux | Varies | Temperature depends on the reactivity of the hydrazine (B178648) and ketone. | nih.gov |

Catalytic Considerations in Compound Synthesis

Catalysts play a pivotal role in modern organic synthesis, and the preparation of indole derivatives is no exception. Both acid and base catalysts, as well as transition metal catalysts, are employed to enhance reaction rates and control selectivity.

In the synthesis of 3-substituted indoles, a variety of catalysts have been investigated. For instance, p-toluenesulfonic acid has been used as an acid catalyst in refluxing benzene. Brønsted acid ionic liquids have emerged as effective and environmentally friendly catalysts for the synthesis of 3-substituted indoles in aqueous media. nih.gov Palladium catalysts, such as palladium(II) acetate (B1210297) combined with a phosphine (B1218219) ligand like bis(diphenylphosphino)methane (B1329430) (dppm), are widely used for cross-coupling reactions to form C-C bonds at the C3 position of the indole ring. mdpi.comnih.gov The choice of catalyst can significantly influence the reaction outcome, and often a screening of different catalysts is necessary to identify the most efficient one for a specific transformation. The reusability of the catalyst is also an important consideration, particularly for large-scale applications. nih.gov

Scalable Synthetic Protocols and Process Chemistry

The transition from a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. Scalability requires the development of robust and efficient protocols that are both economically viable and environmentally sustainable.

Applications of Continuous Flow Reactors in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. acs.org These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated process control and optimization. nih.gov

The synthesis of indole derivatives has been successfully adapted to continuous flow systems. For example, the Fischer indole synthesis has been performed in a heated flow system, demonstrating the potential for scalable production. nih.gov Continuous flow reactors have also been utilized for the functionalization of the indole ring, such as N-methylation using dimethylcarbonate with an ionic liquid catalyst. nih.gov The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch methods. This technology holds significant promise for the industrial production of complex molecules like 3-(1-bromoethyl)-1H-indole, enabling a more efficient, safer, and reproducible manufacturing process. nih.gov

Chemical Transformations and Reactivity of 3 2 Bromoethyl 1h Indole

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in 3-(2-bromoethyl)-1H-indole is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of numerous tryptamine (B22526) analogs and other modified indoles.

The reaction of 3-(2-bromoethyl)-1H-indole with various primary and secondary amines is a common and effective method for the synthesis of N-substituted tryptamine analogs. nih.govnih.govthieme.dechemicalbook.com These reactions typically proceed via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. chemguide.co.uk

The reaction can lead to a mixture of products, including secondary and tertiary amines, as the initially formed primary or secondary amine can act as a nucleophile and react further with the bromoalkane. libretexts.org To favor the formation of the desired monosubstituted product, an excess of the amine nucleophile is often used. chemguide.co.uk The reaction between a primary amine and a halogenoalkane can produce a secondary amine and its salt. libretexts.org This secondary amine can then react further to form a tertiary amine and its corresponding salt. libretexts.org The process can continue until a quaternary ammonium (B1175870) salt is formed, at which point the reaction stops as there are no more hydrogen atoms on the nitrogen to be removed. chemguide.co.uklibretexts.org

Table 1: Examples of Substituted Tryptamine Analogs from 3-(2-Bromoethyl)-1H-indole

| Amine Nucleophile | Product |

| Ammonia | Tryptamine |

| Dimethylamine | N,N-Dimethyltryptamine (DMT) |

| Diethylamine | N,N-Diethyltryptamine (DET) |

| Isopropylamine | N-Isopropyltryptamine |

| Pyrrolidine | 3-(2-Pyrrolidin-1-ylethyl)-1H-indole |

This table presents a selection of substituted tryptamine analogs synthesized from the reaction of 3-(2-bromoethyl)-1H-indole with various amine nucleophiles.

Thiol and alkoxide nucleophiles can also displace the bromine atom in 3-(2-bromoethyl)-1H-indole to form the corresponding thioethers and ethers. Thiols, being good nucleophiles, react with alkyl halides to produce sulfides. prepchem.comyoutube.com The reaction can be facilitated by first deprotonating the thiol with a base, such as sodium hydroxide (B78521), to form a more nucleophilic thiolate anion. youtube.com

Similarly, alkoxides, generated by treating an alcohol with a strong base, react with 3-(2-bromoethyl)-1H-indole to yield ether derivatives. These reactions expand the range of functionalized tryptamine analogs that can be synthesized from this versatile starting material. thieme.de

Pseudohalides, such as sodium azide (B81097) and potassium thiocyanate (B1210189), are valuable reagents in organic synthesis that mimic the reactivity of halides. Current time information in Bangalore, IN. In reaction with 3-(2-bromoethyl)-1H-indole, sodium azide provides a straightforward route to 3-(2-azidoethyl)-1H-indole. The resulting azide can then be readily reduced to the corresponding primary amine, tryptamine, offering an alternative to direct amination.

Potassium thiocyanate reacts with 3-(2-bromoethyl)-1H-indole to yield 3-(2-thiocyanatoethyl)-1H-indole. thieme.de This thiocyanate derivative can be further transformed into other sulfur-containing indole (B1671886) compounds. For instance, treatment of a 3-(2-bromoethyl)-indole derivative with sodium or potassium thiosulfate (B1220275) leads to the corresponding sodium or potassium β-(3-indolyl)ethyl thiosulfate. prepchem.com Subsequent treatment with a strong alkali can yield the disulfide, which can be reduced to the corresponding thiol. prepchem.com

While the primary site of nucleophilic attack is the bromoethyl side chain, the indole nitrogen can also undergo alkylation. chemsrc.comrsc.org This reaction typically requires a strong base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. google.comresearchgate.net Common bases used for this purpose include sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Once deprotonated, the indolide anion can react with an alkyl halide to introduce an alkyl group at the N1 position. This method allows for the synthesis of N-alkylated tryptamine derivatives, further diversifying the range of accessible compounds. google.com

Table 2: Summary of Nucleophilic Substitution Reactions

| Nucleophile | Product Type |

| Amines | Substituted Tryptamines |

| Thiols | Thioethers |

| Alkoxides | Ethers |

| Sodium Azide | Azides |

| Potassium Thiocyanate | Thiocyanates |

This table summarizes the types of products formed from the reaction of 3-(2-bromoethyl)-1H-indole with various nucleophiles.

Electrophilic Reactions on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic attack. nih.govpearson.com The presence of the 3-(2-bromoethyl) substituent influences the regioselectivity of these reactions.

Indole itself typically undergoes electrophilic substitution at the C3 position due to the high electron density at this position. nih.govniscpr.res.in However, with the C3 position already substituted in 3-(2-bromoethyl)-1H-indole, electrophilic attack is directed to other positions on the indole ring. The most likely positions for electrophilic attack are the C2, C4, and C6 positions of the indole nucleus. The specific position of substitution will depend on the nature of the electrophile and the reaction conditions. niscpr.res.in Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. uci.edumasterorganicchemistry.com

Intramolecular Cyclization Pathways and Ring Transformations

The presence of both a nucleophilic indole nitrogen and an electrophilic alkyl bromide within the same molecule facilitates intramolecular cyclization, a key pathway to forming fused heterocyclic systems. 3-(2-Bromoethyl)-1H-indole is a classic precursor for the synthesis of β-carboline and indolo[2,3-a]pyridocolinium salt frameworks. chemsrc.comsigmaaldrich.comlookchem.com

The process typically involves an initial quaternization of the indole nitrogen by the bromoethyl side chain, forming a tricyclic ammonium salt. This intermediate can then undergo further transformations. For instance, condensation reactions with aldehydes can lead to the formation of multi-ring systems. rsc.org Another significant transformation is the synthesis of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide, a reaction that highlights the compound's utility in creating complex heterocyclic structures. sigmaaldrich.com

Control over reaction conditions is crucial in directing the outcome of these cyclizations. Factors such as solvent, temperature, and the presence of a base can influence the reaction pathway, leading to either direct cyclization or preliminary reactions at other sites of the indole ring. Research into these pathways has also explored the use of iodine to promote intramolecular C2 amination and subsequent aromatization, expanding the range of accessible fused indole derivatives. rsc.org

Table 1: Intramolecular Cyclization Products from 3-(2-Bromoethyl)-1H-indole

| Product Class | Description |

| β-Carboline Derivatives | Formed through cyclization and subsequent reactions, these compounds are significant heterocyclic scaffolds. sigmaaldrich.com |

| Indolo[2,3-a]pyridocolinium Salts | Result from intramolecular quaternization and are key intermediates for more complex structures. sigmaaldrich.com |

| α-Carbolines | Synthesized via a multi-component reaction followed by an iodine-promoted intramolecular C2 amination and aromatization. rsc.org |

Oxidation and Reduction Chemistry

The indole nucleus and the bromoethyl side chain in 3-(2-bromoethyl)-1H-indole exhibit distinct redox properties, allowing for selective chemical modifications.

The oxidation of the indole ring, specifically at the C2 and C3 positions, yields indole-2,3-dione (isatin) derivatives. A common and effective method for this transformation involves a two-step process of bromination followed by oxidation. researchgate.net The reaction of an indole with N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO) is a well-established procedure for synthesizing isatins. researchgate.net In this process, NBS acts as both a brominating and oxidizing agent. This method provides a direct route to 1H-indole-2,3-dione structures from their corresponding indole precursors. The resulting product, 1-(2-bromoethyl)-1H-indole-2,3-dione, is itself a valuable intermediate for further synthetic applications. chemicalbook.com

The bromoethyl side chain can undergo various reductive transformations. The carbon-bromine bond can be reduced to a carbon-hydrogen bond, yielding 3-ethyl-1H-indole, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Alternatively, the bromide can be displaced by a nucleophile, and the resulting functional group can then be reduced. For example, treatment with sodium thiosulfate followed by alkaline hydrolysis and subsequent reduction with lithium aluminum hydride (LiAlH₄) can convert the bromoethyl group into an ethanethiol (B150549) group. prepchem.com This sequence demonstrates how the bromoethyl moiety serves as a handle for introducing other functionalities that can then be chemically modified. prepchem.com

The selective reduction of the pyrrole (B145914) ring of the indole system results in the formation of 2,3-dihydroindoles, also known as indolines. This transformation can be achieved under various conditions, and the choice of reducing agent is key to achieving selectivity. quimicaorganica.orgacs.org

Catalytic hydrogenation over noble metal catalysts like platinum or ruthenium can hydrogenate the pyrrole ring to form indoline (B122111). osti.gov Chemical reducing agents are also widely used. For example, the use of various boron hydrides has been explored for the chemoselective reduction of the indole ring. nih.gov The presence of electron-withdrawing groups on the indole ring can facilitate this reduction. nih.gov The reduction of indole to indoline is a primary pathway in the hydrodenitrogenation of indole over certain catalysts. osti.gov

Table 2: Summary of Oxidation and Reduction Reactions

| Section | Transformation | Reagents/Conditions | Product Type |

| 3.3.1 | Oxidation of Indole Ring | N-Bromosuccinimide, Dimethyl Sulfoxide | Indole-2,3-dione |

| 3.3.2 | Reduction of Bromoethyl Chain | Lithium Aluminum Hydride, Catalytic Hydrogenation | 3-Ethyl-1H-indole |

| 3.3.3 | Reduction of Pyrrole Ring | Boron Hydrides, Catalytic Hydrogenation (Pt, Ru) | 2,3-Dihydroindole (Indoline) |

Advanced Cross-Coupling and Functionalization Reactions

3-(2-Bromoethyl)-1H-indole is a substrate for various modern cross-coupling reactions, particularly those catalyzed by palladium, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and the indole scaffold is a frequent participant. youtube.com For 3-substituted indoles, palladium catalysis can be used to functionalize other positions of the ring. For instance, direct C2 arylation of N-protected 3-haloindoles can be achieved using arenesulfonyl chlorides as coupling partners, where the 3-halo substituent acts as a temporary blocking group. nih.gov

While the bromoethyl group itself is a potential handle for Suzuki, Heck, or Sonogashira couplings, much of the recent literature on palladium-catalyzed indole chemistry focuses on direct C-H functionalization or reactions involving pre-functionalized indole rings. For example, palladium-catalyzed C3-allylation of 3-substituted indoles using allyl alcohols has been reported. nih.gov Furthermore, a combination of photocatalysis and palladium catalysis enables the 3-acylation of indoles with aldehydes. rsc.org

Palladium-catalyzed carbonylative cross-coupling reactions of indolylborates with prop-2-ynyl carbonates have also been developed, leading to the formation of indol-2-yl allenyl ketones, which can subsequently cyclize. clockss.org These advanced methods showcase the potential for creating highly complex molecules from indole precursors under relatively mild conditions. youtube.comnih.govrsc.org

Copper-Mediated Transformations

Copper-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. In the context of indole chemistry, copper catalysts are employed for various cross-coupling reactions. While the broader class of indole derivatives undergoes a range of copper-mediated transformations, including C-H activation and cross-coupling with 1,3-azoles, specific studies detailing the copper-mediated reactions of 3-(2-bromoethyl)-1H-indole are not extensively documented in the reviewed literature. nih.gov

Generally, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a powerful method for forming C-N, C-O, and C-S bonds. tcichemicals.com These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often with the assistance of a ligand. tcichemicals.com For instance, copper(I) 2-thiophenecarboxylate (CuTC) has been shown to catalyze Ullmann-type couplings at room temperature. tcichemicals.com It is plausible that 3-(2-bromoethyl)-1H-indole could undergo similar copper-catalyzed coupling reactions, where the bromine atom is displaced by a nucleophile. However, without specific experimental data, this remains a postulation based on the known reactivity of similar haloalkyl-substituted aromatic compounds.

Rearrangement and Cycloaddition Reactions

Aza-spirocyclopropanation reactions are a class of cycloaddition reactions that lead to the formation of spirocyclic structures containing a three-membered nitrogen-containing ring fused to another ring system. These reactions are of interest for the synthesis of complex, three-dimensional molecular architectures. The synthesis of spiroindolines and spiroindoles is a significant area of research due to the presence of these scaffolds in many biologically active natural products and pharmaceuticals.

The literature provides insights into various methods for the spirocyclization of indole derivatives. However, specific examples and detailed mechanisms for the aza-spirocyclopropanation of 3-(2-bromoethyl)-1H-indole are not described in the available research. The reactivity of the bromoethyl group could potentially be exploited for intramolecular cyclization to form a spirocyclic system at the C2 or N1 position of the indole ring, but this transformation would likely require specific reaction conditions and a suitable nitrogen source.

A well-documented transformation of 3-(2-bromoethyl)-1H-indole is its conversion to a disulfide derivative. This synthesis proceeds through a two-step sequence involving a thiosulfate intermediate. Current time information in Bangalore, IN.

The first step involves the reaction of 3-(2-bromoethyl)-1H-indole with a thiosulfate salt, such as sodium thiosulfate or potassium thiosulfate. In this nucleophilic substitution reaction, the thiosulfate anion displaces the bromide ion, leading to the formation of the corresponding S-(2-(1H-indol-3-yl)ethyl) thiosulfate, also known as a Bunte salt. Current time information in Bangalore, IN.

In the second step, the thiosulfate intermediate is treated with a strong alkali, such as sodium hydroxide or potassium hydroxide. This alkaline hydrolysis results in the cleavage of the S-S(O)2 bond and subsequent oxidation to form the symmetrical disulfide, bis(2-(1H-indol-3-yl)ethyl) disulfide. Current time information in Bangalore, IN. This transformation provides a straightforward method for introducing a disulfide linkage, which can be a key structural feature in certain bioactive molecules.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-(2-Bromoethyl)-1H-indole | 1. Sodium thiosulfate (Na2S2O3) or Potassium thiosulfate (K2S2O3)2. Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) | S-(2-(1H-indol-3-yl)ethyl) thiosulfate | bis(2-(1H-indol-3-yl)ethyl) disulfide |

This reaction pathway is a practical method for the synthesis of the corresponding disulfide and can also be a precursor for the synthesis of the corresponding thiol, which can be obtained by reduction of the disulfide. Current time information in Bangalore, IN.

Derivatives and Analogs: Synthesis and Chemical Significance

N-Substituted Indole (B1671886) Derivatives Derived from 3-(2-Bromoethyl)-1H-Indole

The nitrogen atom of the indole ring is a common site for substitution, which can significantly alter the molecule's biological activity and physical properties. The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent alkylation or arylation.

A prevalent strategy for creating 1,2,3-trisubstituted indoles involves a one-pot, three-component reaction that combines a Fischer indolisation with an indole N-alkylation sequence. rsc.org This rapid method utilizes readily available aryl hydrazines, ketones, and alkyl halides to generate densely functionalized indoles, demonstrating the general applicability of N-alkylation to the indole scaffold. rsc.org For instance, N-benzylation of related scaffolds like 3-bromo-2-(trifluoromethyl)-1H-indole has been achieved in high yields using benzyl (B1604629) bromide in the presence of a base. mdpi.com

Starting directly from 3-(2-bromoethyl)indole, the reactive bromoethyl side chain can be leveraged to synthesize complex N-substituted macrocycles. For example, it has been used in the synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers, such as aza-12-crown-4, aza-15-crown-5, and aza-18-crown-6. sigmaaldrich.com In these syntheses, the bromoethyl group serves as an electrophile that alkylates the nitrogen atom of the pre-formed aza-crown ether, tethering the indole moiety to the macrocyclic structure. sigmaaldrich.com This highlights the utility of 3-(2-bromoethyl)indole as a building block for constructing sophisticated molecules with potential applications in host-guest chemistry and ion sensing. sigmaaldrich.comsigmaaldrich.com

Indole-2,3-dione Derivatives from Related Bromoethyl Compounds

Indole-2,3-diones, commonly known as isatins, are a class of oxidized indole derivatives with a broad spectrum of biological activities. The conversion of indoles to isatins is a significant transformation in synthetic organic chemistry. Several methods exist for this oxidation, including the use of reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO), or iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). dergipark.org.trorganic-chemistry.org

The existence of 1-(2-bromoethyl)-1H-indole-2,3-dione is confirmed in chemical databases, indicating that the bromoethyl moiety can be present on the indole nitrogen while the core is in the oxidized dione (B5365651) state. nih.gov This N-substituted isatin (B1672199) derivative represents a valuable synthetic intermediate, combining the reactivity of the bromoethyl group with the diverse chemical possibilities of the isatin core. nih.gov

Furthermore, synthetic routes have been developed towards complex indolin-2-one derivatives that feature a bromoethyl group. For example, a diastereoselective total synthesis involved the coupling of an enantioenriched (R)-1-benzyl-3-(2-bromoethyl)-3-((tert-butyldimethylsilyl)oxy)indolin-2-one with another molecular fragment. semanticscholar.org This precursor demonstrates that the bromoethyl group can be incorporated at the C3 position of an indolin-2-one scaffold, a reduced form of isatin, providing a pathway to chiral, highly functionalized indole alkaloids. semanticscholar.org In a biological context, the heme enzyme indoleamine 2,3-dioxygenase (IDO) has been found to catalyze the oxidation of indole to generate 2- and 3-oxoindole products, mimicking the chemical synthesis of isatins. nih.gov

Functionalization of the Bromoethyl Side Chain

The bromine atom on the ethyl side chain of 1H-Indole, 3-(2-bromoethyl)- is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, fundamentally altering the compound's structure and properties.

The conversion of the bromoethyl group to an alcohol is a key transformation. 3-(2-Bromoethyl)indole is commonly prepared from its corresponding alcohol, 2-(1H-indol-3-yl)ethan-1-ol (tryptophol), by treatment with phosphorus tribromide. prepchem.com This reaction is reversible in principle, and the hydrolysis of 3-(2-bromoethyl)indole under appropriate conditions yields tryptophol (B1683683). Tryptophol itself is a significant natural product, produced by various plants, fungi, and bacteria, and serves as a precursor in the synthesis of many bioactive compounds. wikipedia.orgrsc.org The bromoethyl group can also react with other oxygen-containing nucleophiles, such as alkoxides or carboxylates, via Williamson ether synthesis or esterification-type reactions, respectively, to yield a variety of ethers and esters.

The introduction of sulfur is another important functionalization pathway. A well-established procedure converts 3-(2-bromoethyl)indole into indole-3-ethanethiol. prepchem.com The synthesis proceeds by treating the bromo-compound with sodium or potassium thiosulfate (B1220275), which results in the formation of a Bunte salt (a β-(3-indolyl)ethyl thiosulfate derivative). prepchem.com Subsequent treatment of this intermediate with a strong alkali, such as sodium hydroxide (B78521), yields the corresponding disulfide. Finally, reduction of the disulfide with a reducing agent like lithium aluminum hydride affords the desired indole-3-ethanethiol. prepchem.com This multi-step process provides an efficient route to introduce a thiol group, a versatile functional handle for further derivatization or for studying the biological effects of sulfur-containing indole analogs.

Regioisomeric and Positional Analogues

The properties of halogenated indoles can be finely tuned by altering the position and nature of substituents on the indole ring. The synthesis of these analogues allows for the exploration of structure-activity relationships.

A key regioisomer is 3-(2-bromoethyl)-5-methoxy-1H-indole. A synthetic route to this compound involves the treatment of 2-(5-methoxy-1H-indol-3-yl)ethanol with phosphorus tribromide in anhydrous diethyl ether at 0°C. This reaction proceeds with good yield, affording the target compound as a yellow oil. The presence of the methoxy (B1213986) group at the 5-position significantly influences the electronic properties of the indole ring.

| Compound Name | Starting Material | Reagents | Yield | Reference |

| 3-(2-bromoethyl)-5-methoxy-1H-indole | 2-(5-methoxy-1H-indol-3-yl)ethanol | PBr₃, Et₂O | 73.8% | organic-chemistry.org |

Other positional analogues include indoles with halogens on different positions of the benzene (B151609) ring. For example, 5-bromo-3-(2-bromoethyl)-1H-indole and 3-(2-bromoethyl)-5-fluoro-1H-indole are known derivatives that allow for studying the effect of halogen placement on bioactivity. guidechem.com The synthesis of 3,5-dibromo-2-(trifluoromethyl)-1H-indole has also been reported, achieved by reacting 2-(trifluoromethyl)-1H-indole with two equivalents of bromine, showcasing methods for creating poly-halogenated scaffolds. mdpi.com

Related Halogenated Indole Scaffolds and Their Syntheses

A wide variety of halogenated indole scaffolds exist beyond those with a bromoethyl side chain. These compounds are crucial intermediates in organic synthesis and drug discovery. The methods for their preparation are diverse.

Direct halogenation of the indole ring is a common approach. For example, 3-bromo-2-(trifluoromethyl)-1H-indole can be synthesized in high yield by treating 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) in THF. mdpi.com Protecting the indole nitrogen, for instance with a tert-butyldimethylsilyl group, allows for regioselective bromination at the C3 position using NBS. researchgate.net

The Fischer indole synthesis is another powerful tool, which can utilize halogen-substituted phenylhydrazines as starting materials to construct the indole core with a halogen already in place. wikipedia.org This method has been used to prepare 14C-labeled chloro-substituted indole-3-acetic acids. wikipedia.org A multistep synthesis starting from 4-bromoaniline (B143363) can be employed to produce complex scaffolds like (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole. nih.gov The challenges in direct bromination of activated indoles, such as 5-methoxyindole, which can lead to polybromination, have been noted, sometimes requiring specific conditions like using molecular bromine in the presence of sodium methoxide (B1231860) to control the reaction. core.ac.uk

| Halogenated Indole | Synthetic Method | Precursor(s) | Reagents | Reference |

| 3-Bromo-1-(tert-butyldimethylsilyl)indole | N-protection followed by bromination | Indole | 1. BuLi, 2. TBDMSCl, 3. NBS | researchgate.net |

| 3-Chloro-2-(trifluoromethyl)-1H-indole | Direct Halogenation | 2-(Trifluoromethyl)-1H-indole | NCS | mdpi.com |

| 3-Bromo-2-(trifluoromethyl)-1H-indole | Direct Halogenation | 2-(Trifluoromethyl)-1H-indole | NBS or Br₂ | mdpi.com |

| 4- and 6-Chloroindole-3-acetic acid | Fischer Indole Synthesis | 3-Chlorophenylhydrazine, [14C]-2-oxoglutarate | - | wikipedia.org |

| (R)-5-Bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Multistep Synthesis | 4-Bromoaniline | Multiple steps | nih.gov |

These synthetic strategies provide access to a vast chemical space of halogenated indoles, enabling the development of new therapeutic agents and functional materials.

Mechanistic Investigations of Reactions Involving 3 2 Bromoethyl 1h Indole

Elucidation of Nucleophilic Substitution Mechanisms

Nucleophilic substitution reactions at the benzylic position of 3-(1-bromoethyl)-1H-indole are fundamental to its synthetic utility. The high reactivity of (1H-indol-3-yl)methyl halides, such as 3-(1-bromoethyl)-1H-indole, makes them valuable precursors for a wide range of indole (B1671886) derivatives. researchgate.net However, their instability can lead to undesired dimerization or oligomerization, presenting a significant challenge in their application. researchgate.net

The mechanism of nucleophilic substitution can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of protecting groups on the indole nitrogen. The reaction of 3-halogenated 2-CF3-indoles with a potent nucleophile like 4-methylthiophenol is highly sensitive to the halogen and the base used. nih.gov For instance, using cesium carbonate as the base favors the formation of the substitution product over reduction. nih.gov

Microflow reactor technology has been shown to be effective in controlling the reactions of unstable intermediates. This technology can suppress undesirable side reactions by enabling rapid generation and subsequent nucleophilic substitution, leading to higher yields and better reproducibility compared to traditional batch conditions. researchgate.net

Detailed Analysis of Electrophilic Attack Pathways on the Indole Nucleus

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. niscpr.res.inrsc.org When the C3 position is already substituted, as in 3-(1-bromoethyl)-1H-indole, electrophilic attack will be directed to other positions on the indole nucleus, primarily C2, C4, C6, or C7. niscpr.res.in The regioselectivity of this second substitution is determined by the nature of the electrophile and the existing substituent. niscpr.res.in

For instance, bromination of 1-substituted-3-acetyl-5-hydroxy-2-methylindole with bromine in acetic acid or dioxane results in substitution at the C6-position. niscpr.res.in This demonstrates the directing effect of the substituents already present on the indole ring.

In the context of enzymatic reactions, indole prenyltransferases catalyze the attachment of prenyl groups to the indole core. rsc.org Mechanistic studies suggest that these reactions may proceed through a direct electrophilic aromatic substitution. rsc.org Alternatively, prenylation might first occur at the highly nucleophilic C3 position, followed by rearrangements to yield the final product. rsc.org

Role of Radical Formation and Halogen Bonding in Reaction Mechanisms

While ionic pathways (nucleophilic and electrophilic) are common, radical mechanisms can also play a role in the reactions of indole derivatives. For instance, radical trap experiments have been used to investigate the mechanism of indolyl 1,3-heteroatom transposition, suggesting the potential involvement of radical intermediates. nih.gov

Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, can also influence reaction mechanisms. While specific studies on halogen bonding in 3-(1-bromoethyl)-1H-indole are not detailed in the provided results, the principle is relevant. The bromine atom in 3-(1-bromoethyl)-1H-indole could potentially engage in halogen bonding, influencing the conformation of the molecule and the accessibility of reaction sites, thereby affecting the reaction's pathway and outcome.

Catalytic Cycles and Intermediates in Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful methods for the functionalization of indoles. Catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles with diazo compounds highlights the nuanced control achievable with different metal catalysts. nih.gov For example, an Ir(III)/Ag(I) catalyst system can lead to C2-alkylation, while a Rh(I)/Ag(I) co-catalyst can induce a 1,2-acyl translocation followed by C3-functionalization. nih.gov

Computational and Theoretical Studies of 3 2 Bromoethyl 1h Indole and Its Transformations

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the behavior of electrons in molecules, providing insights into energy, geometry, and a wide range of molecular properties.

Density Functional Theory (DFT) is a highly versatile and widely used computational method for investigating the electronic structure of molecules. chemrxiv.orgdtic.mil It is favored for its balance of accuracy and computational cost. For 3-(2-bromoethyl)-1H-indole, DFT calculations would typically be employed to:

Determine Equilibrium Geometry: To predict the most stable three-dimensional arrangement of the atoms.

Calculate Vibrational Frequencies: To predict the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Analyze Electronic Properties: To compute energies, orbital distributions, and electrostatic potential maps that help in understanding the molecule's reactivity. For instance, DFT can identify the most electron-rich or electron-poor sites, predicting where the molecule might be susceptible to electrophilic or nucleophilic attack.

Study Reaction Mechanisms: To model the transformation of 3-(2-bromoethyl)-1H-indole into other products, such as β-carboline derivatives, by calculating the energies of reactants, transition states, and products. chemsrc.com

DFT studies on related indole (B1671886) structures, like 3-methyl-indole, have successfully used functionals such as B3LYP to analyze geometries and spin densities. dtic.mil Similar approaches would be directly applicable to 3-(2-bromoethyl)-1H-indole.

Table 1: Illustrative DFT Calculation Parameters for Indole Derivatives This table presents typical parameters used in DFT studies of indole-containing molecules, as specific published data for 3-(2-bromoethyl)-1H-indole is not available.

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP, M06-2X, PBE0, ωB97XD | Approximates the exchange-correlation energy. nih.gov |

| Basis Set | 6-311+G(d,p), cc-pVTZ | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. |

| Task | Optimization, Frequency, NMR | Specifies the type of calculation (geometry, spectra, etc.). nih.gov |

Semi-empirical molecular orbital methods are a class of quantum calculation techniques that use parameters derived from experimental data to simplify the complex equations of ab initio methods. nih.gov This simplification makes them significantly faster than DFT, allowing for the study of much larger molecular systems or longer-timescale simulations.

PM7 (Parametric Model 7) is a modern semi-empirical method. Its application to 3-(2-bromoethyl)-1H-indole would be useful for:

Rapid Conformational Searching: Quickly screening thousands of possible molecular conformations to identify low-energy candidates for further analysis with more accurate methods like DFT.

Modeling Large Systems: Studying the interaction of 3-(2-bromoethyl)-1H-indole with a large protein or DNA segment where DFT would be computationally prohibitive.

Preliminary Reaction Scanning: Quickly mapping out potential reaction pathways before committing to more resource-intensive calculations.

While less accurate than DFT, these methods are invaluable for initial explorations. Their performance can be significantly improved with dispersion corrections (e.g., PM6-D3), which better describe the non-covalent interactions crucial in biological systems.

Frontier Molecular Orbital (FMO) theory is a central concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orglookchem.com

HOMO: This orbital can be considered the "valence band" of the molecule. Its energy level is related to the molecule's ability to donate an electron. The region of space where the HOMO is located often indicates the site of electrophilic attack.

LUMO: This orbital is the "conduction band." Its energy relates to the molecule's ability to accept an electron, and its location highlights potential sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excited and more reactive.

For 3-(2-bromoethyl)-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO might have significant contributions from the C-Br antibonding orbital, suggesting a site for nucleophilic substitution.

Table 2: Illustrative FMO Analysis for 3-(2-bromoethyl)-1H-indole Note: These values are hypothetical and serve to illustrate the data obtained from a typical FMO analysis.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -5.85 | Reflects electron-donating ability of the indole ring. |

| LUMO Energy | -0.95 | Reflects electron-accepting ability, likely at the ethyl bromide group. |

| HOMO-LUMO Gap | 4.90 | Indicates moderate kinetic stability. |

Other key electronic properties that can be calculated include:

Polarizability: The ease with which the electron cloud can be distorted by an electric field.

Electrostatic Potential (ESP): A map of the electrostatic forces around the molecule, visually indicating electron-rich (negative) and electron-poor (positive) regions.

These properties are critical for understanding intermolecular forces, solubility, and how the molecule will orient itself when approaching a binding site or another reactant.

Table 3: Predicted Electronic Properties for 3-(2-bromoethyl)-1H-indole Note: These values are hypothetical, based on typical results for similar molecules.

| Property | Predicted Value | Significance |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

| Polarizability | 150 a.u. | Measures the deformability of the electron cloud. |

| Molecular Volume | 195 ų | Relates to steric bulk and packing in condensed phases. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure at a static point, molecular modeling and dynamics simulations explore the conformational landscape and movement of molecules over time.

3-(2-bromoethyl)-1H-indole is not a rigid molecule. Rotation is possible around the single bonds, particularly the C-C bond of the bromoethyl side chain. This rotation gives rise to different conformers (or rotamers), each with a distinct energy.

Geometry optimization is the computational process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 3-(2-bromoethyl)-1H-indole, a conformational search followed by geometry optimization (typically using DFT) would be performed to:

Identify all stable conformers.

Determine their relative energies to find the most stable, or "global minimum," conformation.

Calculate the energy barriers for rotation between different conformers.

The resulting geometries are fundamental starting points for all other calculations and provide the most accurate representation of the molecule's average structure. Studies on related indole derivatives show that DFT methods are highly effective at predicting bond lengths and angles that are in good agreement with experimental data. chemrxiv.org

Table 4: Hypothetical Relative Energies of 3-(2-bromoethyl)-1H-indole Conformers This table illustrates the typical output of a conformational study, showing the relative stability of different spatial arrangements.

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Anti) | ~180° | 0.00 | 75 |

| 2 (Gauche) | ~60° | 0.85 | 24 |

| 3 (Eclipsed) | ~0° | 4.50 (Transition State) | <1 |

Intermolecular Interactions and Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for 1H-Indole, 3-(1-bromoethyl)- is not published, extensive studies on other bromo-substituted indole derivatives provide significant insight into the expected intermolecular contacts. nih.gov

For a series of new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, Hirshfeld surface analysis revealed that contacts involving hydrogen atoms are dominant, accounting for over 90% of all interactions. nih.gov The most significant contributions to the crystal packing in these related structures are from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. nih.gov In another study on 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, H···H and H···C/C···H contacts were also found to be the largest contributors to crystal packing. nih.gov

Table 1: Expected Contributions to Intermolecular Contacts for 1H-Indole, 3-(1-bromoethyl)- based on Hirshfeld Analysis of Analogous Compounds

| Interaction Type | Expected Percentage Contribution | Reference |

| H···H | ~40-70% | nih.govresearchgate.net |

| C···H/H···C | ~20-30% | nih.govnih.gov |

| Br···H/H···Br | ~8-15% | nih.gov |

| N···H/H···N | Variable | nih.gov |

Note: The percentages are estimates based on published data for structurally related compounds.

Hydrogen bonding plays a crucial role in the supramolecular assembly of indole derivatives. eurjchem.com While 1H-Indole, 3-(1-bromoethyl)- lacks a strong hydrogen bond acceptor like a carbonyl oxygen, weak C–H···π and N–H···π interactions are characteristic of indole-containing crystal structures. nih.gov In the crystal structures of various indole derivatives, molecules are often linked by weak intermolecular C—H···O hydrogen bonds where an acceptor is present. nih.goviucr.org

In the absence of strong acceptors in the primary molecule, if co-crystallized with a solvent or another molecule containing, for example, an oxygen atom, the formation of C–H···O or N–H···O hydrogen bonds would be highly probable. Studies on other indole derivatives show that intramolecular C—H···O bonds can also stabilize molecular conformations, often forming S(6) ring motifs. nih.goviucr.org The indole N-H group is a potent hydrogen bond donor and readily participates in N-H···X bonds (where X can be O, N, or a π-system). nih.govnih.gov The alkyl and aromatic C-H groups can also act as weak hydrogen bond donors.

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. mdpi.comnih.gov In the context of 1H-Indole, 3-(1-bromoethyl)-, the bromine atom can participate in halogen bonds, influencing the crystal packing.

In computational and crystallographic studies of other halogenated organic molecules, halogen bonds (e.g., C–Br···O, C–Br···S, C–Br···N) have been identified as important directional interactions that contribute to the formation of specific supramolecular architectures. acs.orgmdpi.com For instance, in N-C axially chiral 3-(2-halophenyl)quinazoline-4-thione derivatives, intermolecular C=S···Br halogen bonds were observed. mdpi.com The strength and geometry of these bonds are highly dependent on the electronic environment of the bromine atom and the nature of the halogen bond acceptor. In the crystal structure of 1H-Indole, 3-(1-bromoethyl)-, potential halogen bond acceptors could be the π-system of the indole ring of a neighboring molecule (Br···π) or the nitrogen atom of the pyrrole (B145914) ring (Br···N). The presence of these interactions would be a key feature of its crystal engineering.

Reaction Pathway and Transition State Analysis through Computational Methods

The computational analysis of reaction pathways and transition states provides deep insights into the mechanisms and kinetics of chemical transformations. For 1H-Indole, 3-(1-bromoethyl)-, such studies would be invaluable for understanding its reactivity, for example, in nucleophilic substitution reactions where the bromide ion is a leaving group.

Modern computational methods, such as the Nudged Elastic Band (NEB) method or newer machine learning approaches, are used to locate the transition state structure connecting reactants and products on the potential energy surface. ims.ac.jpmit.edu These calculations yield the activation energy, which is crucial for predicting reaction rates. For a typical SN2 reaction involving 1H-Indole, 3-(1-bromoethyl)-, a computational study would model the approach of a nucleophile to the carbon atom bearing the bromine, the formation of a pentacoordinate transition state, and the subsequent departure of the bromide ion. fossee.in

While specific transition state analyses for reactions of 1H-Indole, 3-(1-bromoethyl)- are not readily found in the literature, the principles are well-established. Such studies on similar systems have elucidated the role of solvent effects and the conformational state of the substrate on the reaction barrier. fossee.innih.gov A computational investigation would clarify whether the reaction proceeds via a classical SN2 pathway or if neighboring group participation from the indole ring plays a role.

Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Systems

The reactivity of the C-Br bond in 1H-Indole, 3-(1-bromoethyl)- allows for its use in various cyclization and annulation reactions to form intricate heterocyclic structures, which are prevalent in pharmacologically active compounds and natural products.

Synthesis of β-Carboline Derivatives

While the closely related isomer, 3-(2-bromoethyl)indole, is a well-documented precursor for the synthesis of β-carboline derivatives through Pictet-Spengler type reactions, the direct application of 1H-Indole, 3-(1-bromoethyl)- for this purpose is less common. However, its structural motif provides a pathway to substituted β-carbolines. The synthetic strategy would typically involve the substitution of the bromine atom with a suitable nitrogen-containing nucleophile, followed by intramolecular cyclization. This approach allows for the introduction of a substituent at the C1 position of the resulting β-carboline ring, a feature that is often sought after to modulate biological activity.

| Reactant | Reagent | Product | Application |

| 1H-Indole, 3-(1-bromoethyl)- | Ammonia or primary amines | 1-Methyl-β-carboline derivatives | Potential therapeutic agents |

| 1H-Indole, 3-(1-bromoethyl)- | Cyanide, followed by reduction and cyclization | Substituted β-carbolines | Intermediates for alkaloid synthesis |

Preparation of Fused Indole (B1671886) Ring Systems

The construction of fused indole ring systems is a key area in synthetic organic chemistry, aimed at creating novel scaffolds for drug discovery. 1H-Indole, 3-(1-bromoethyl)- serves as a valuable starting material for generating polycyclic indole derivatives. Reactions such as intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions can be employed to form new rings fused to the indole nucleus. For instance, treatment with a strong base can promote an intramolecular cyclization to form a cyclopropyl-fused indole system.

Precursors for Specialized Organic Reagents

The utility of 1H-Indole, 3-(1-bromoethyl)- extends to its role as a precursor for various specialized organic reagents. The reactive nature of the bromoethyl group allows for its conversion into other functional groups, thereby creating tailored reagents for specific synthetic transformations.

One notable application is its use in the preparation of organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal. These reagents can then be used to form new carbon-carbon bonds with a wide range of electrophiles, providing access to a diverse array of 3-substituted indole derivatives.

| Precursor | Reagent | Product (Specialized Reagent) | Subsequent Reaction |

| 1H-Indole, 3-(1-bromoethyl)- | Magnesium | Indol-3-yl-ethylmagnesium bromide | Reaction with aldehydes/ketones |

| 1H-Indole, 3-(1-bromoethyl)- | Triphenylphosphine (B44618) | (1-(1H-indol-3-yl)ethyl)triphenylphosphonium bromide | Wittig reaction |

Role in the Production of Dyes, Pigments, and Other Industrial Chemicals

The indole scaffold is a core component of many natural and synthetic dyes, most famously indigo. While direct large-scale industrial use of 1H-Indole, 3-(1-bromoethyl)- in dye production is not widely reported, its derivatives have potential applications in creating novel colorants. By coupling this compound with various aromatic or heterocyclic moieties, new chromophoric systems can be synthesized. The bromoethyl group can serve as a handle to attach the indole unit to a larger conjugated system or a polymer backbone, which could be utilized in the development of specialized dyes for textiles or advanced optical materials.

Potential in the Design and Synthesis of Advanced Functional Materials

The field of materials science is continuously seeking new organic molecules for the development of advanced functional materials with tailored electronic and optical properties. The indole nucleus is known for its electron-rich nature, making it an attractive component for organic semiconductors, sensors, and nonlinear optical materials.

1H-Indole, 3-(1-bromoethyl)- can be used as a monomer or a key building block in the synthesis of novel polymers and dendrimers. The reactive handle allows for its incorporation into larger macromolecular structures. For example, polymerization of derivatives of this compound could lead to the formation of conductive polymers where the indole units provide the pathway for charge transport. Furthermore, the introduction of the bromoethyl group provides a site for post-polymerization modification, allowing for fine-tuning of the material's properties.

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can deduce the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1H-Indole, 3-(1-bromoethyl)-, distinct signals are expected for the indole (B1671886) ring protons, the N-H proton, and the protons of the 3-(1-bromoethyl) side chain. The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm), a characteristic feature of indole derivatives. rsc.org The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, H-7) resonate in the aromatic region, typically between 7.0 and 7.8 ppm, with their exact shifts and coupling patterns depending on the electronic environment. orgsyn.orgnih.gov The proton at the C-2 position of the indole ring also gives a characteristic signal, often a singlet or a finely coupled multiplet, around 7.0 ppm. orgsyn.org

The ethyl side chain provides two key signals. The methine proton (-CH(Br)-), being attached to an electronegative bromine atom, is expected to be shifted downfield and would appear as a quartet due to coupling with the adjacent methyl protons. libretexts.org The methyl protons (-CH₃) would appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The eight carbons of the indole ring system typically resonate between 110 and 140 ppm. rsc.orgorgsyn.org For instance, in the related 3-ethylindole, the indole carbons appear at δ values including 111.6 (C-7), 119.3 (C-3), 119.5 (C-4), 119.6 (C-5), 121.1 (C-6), 122.4 (C-2), 128.0 (C-3a), and 136.9 (C-7a). orgsyn.org For 1H-Indole, 3-(1-bromoethyl)-, the carbon atom attached to the bromine (Cα of the ethyl group) would be significantly deshielded, appearing at a lower field (estimated around 30-40 ppm) compared to a standard alkyl carbon due to the electronegativity of the bromine. docbrown.infodocbrown.info The methyl carbon would resonate at a higher field, typically in the 15-25 ppm range.

| Predicted ¹H NMR Data for 1H-Indole, 3-(1-bromoethyl)- | ||

|---|---|---|

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.1 | br s (broad singlet) |

| Ar-H (C4-C7) | ~7.1 - 7.7 | m (multiplet) |

| C2-H | ~7.2 | s (singlet) |

| -CH(Br)- | ~5.2 | q (quartet) |

| -CH₃ | ~2.1 | d (doublet) |

| Predicted ¹³C NMR Data for 1H-Indole, 3-(1-bromoethyl)- | |

|---|---|

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=C (Aromatic/Indole) | ~110 - 138 |

| -C(Br)- | ~35 |

| -CH₃ | ~22 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of 1H-Indole, 3-(1-bromoethyl)- would display several characteristic absorption bands.

A prominent, relatively sharp band is expected in the region of 3350-3450 cm⁻¹, which is characteristic of the N-H stretching vibration of the indole ring. niscair.res.in The aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Below 3000 cm⁻¹, the aliphatic C-H stretching from the ethyl group would be observed. The stretching vibrations of the aromatic C=C bonds of the indole ring system usually result in several sharp bands in the 1450-1620 cm⁻¹ region. niscair.res.in The C-N stretching vibration can also be found in the fingerprint region. A key, though potentially weak, absorption would be the C-Br stretch, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

| Predicted IR Absorption Bands for 1H-Indole, 3-(1-bromoethyl)- | |

|---|---|

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

For 1H-Indole, 3-(1-bromoethyl)-, the mass spectrum would show a molecular ion peak (M⁺). A highly characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular weight of the compound is 224.10 g/mol . sigmaaldrich.com

Electron impact (EI) ionization would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for 3-substituted indoles include the cleavage of the side chain. researchgate.net A primary fragmentation would likely be the loss of the bromine atom to form an [M-Br]⁺ cation. Another significant fragmentation would be the cleavage of the C-C bond between the indole ring and the side chain, resulting in a stable indolyl-methyl cation fragment at m/z 130 or a fragment at m/z 116 through the loss of the entire bromoethyl group and rearrangement. nist.gov Further fragmentation of the indole ring itself can lead to characteristic ions, such as by the loss of hydrogen cyanide (HCN). nih.gov

| Predicted Mass Spectrometry Fragments for 1H-Indole, 3-(1-bromoethyl)- | |

|---|---|

| m/z Value | Possible Fragment Identity |

| 224/226 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 145 | [M-Br]⁺ |

| 130 | [Indole-CH₂]⁺ |

| 117 | [Indole-H]⁺ (Indolyl cation) |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

Studies on compounds like 3-(bromomethyl)-1-(phenylsulfonyl)-1H-indole derivatives and (E)-1-(4-bromophenyl)-3-(1-H-indol-3-yl)-prop-2-en-1-one reveal common structural motifs. niscair.res.innih.govnih.gov The indole ring system is typically planar. nih.govnih.gov In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions. For indoles possessing an N-H group, hydrogen bonding is a dominant feature, where the indole N-H acts as a hydrogen-bond donor to an acceptor atom on an adjacent molecule, such as an oxygen or halogen atom. niscair.res.in

Q & A

Q. What advanced techniques are recommended for analyzing trace impurities in 3-(1-bromoethyl)-1H-indole batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.